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Compound Background T-26 is a novel taxane analog developed to overcome the limitations of paclitaxel,

which include poor aqueous solubility and low oral bioavailability due to being a substrate for the P-

glycoprotein (P-gp) efflux transporter. The strategic molecular modifications have resulted in a compound

that is a poor substrate for P-gp and exhibits significantly improved oral absorption [1].

Key Pharmacokinetic Data The following table summarizes the key pharmacokinetic parameters of T-26

after single-dose administration in male Sprague-Dawley rats [1].

Parameter Intravenous (5 mg/kg) Oral (60 mg/kg)

Absolute Oral Bioavailability (F%) — 65.79%

Half-life (t₁/₂) 4.03 ± 1.27 h 7.31 ± 1.90 h

Mean Residence Time (MRT) 2.60 ± 0.78 h 10.10 ± 1.92 h

AUC₀–∞ 2889 ± 698 h·ng/mL 33,552 ± 7631 h·ng/mL

Cmax — 2956 ± 749 ng/mL

Tmax — 1.33 ± 0.41 h
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Here is the detailed methodology for the key experiments involving T-26.

Formulation and Administration

Chemical Form: T-26 was synthesized as a pure compound [1].
Dosing Formulation:

For Intravenous (IV) administration: The stock solution was diluted with normal saline to a
final volume of 1 mL for a dose of 5 mg/kg [1].

For Oral (PO) administration: A stock solution was prepared in a mixture of Tween 80 and
ethanol (50:50, v/v) at a concentration of 50 mg/mL. This was administered at a dose of 60

mg/kg [1].
Animal Model: Male Sprague-Dawley rats (average weight 300 g), fasted overnight before oral

dosing [1].

Pharmacokinetic Study Design

Study Groups: Rats were randomly divided into groups. One group received T-26 intravenously (5

mg/kg), and another received it orally (60 mg/kg) [1].
Blood Sampling:

After IV injection: Samples were collected at 0, 5, 10, 20, 40 min, and 1, 2, 4, 6, 8, 12, 24 h.
After Oral administration: Samples were collected at 5, 15, 30, 45 min, and 1, 2, 4, 6, 8, 12,

24 h [1].
Sample Processing: Blood samples were centrifuged, and the resulting plasma was stored at -40°C

until analysis [1].

Bioanalytical Method: LC-MS/MS Quantification

Instrumentation:
HPLC System: Agilent 1100 series with a binary pump and auto-sampler.

Column: Reversed-phase C18 Thermo column (150 mm × 2.1 mm, 3 μm) with a pre-column.
Mass Spectrometer: Thermo Finnigan TSQ Quantum triple quadrupole with an electrospray

ionization (ESI) source [1].
Chromatographic Conditions:

Mobile Phase: Acetonitrile and water (70:30, v/v).
Flow Rate: 0.2 mL/min.

Injection Volume: 20 μL.
Column Temperature: 30 °C.
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Detection: Diode-array detector set at 230 nm [1].

Mass Spectrometry Conditions:
Ion Mode: Positive ESI.

Ion Spray Voltage: 4.0 kV.
Source Temperature: 350 °C.

Sheath Gas (N₂): 20 psi.
Auxiliary Gas (N₂): 5 psi.

Detection Mode: Multiple Reaction Monitoring (MRM) with the transition m/z 957 → 901 for T-
26. Paclitaxel (m/z 876 → 308) was used as an internal standard (IS) [1].

Sample Preparation (Plasma):
Mix 100 μL of plasma with 100 μL of acetonitrile containing the internal standard (500 ng/mL

paclitaxel).
Add 3 mL of ethyl acetate and vortex for 3 minutes.

Centrifuge the mixture at 4500 rpm for 10 minutes.
Collect the organic layer and evaporate it to dryness.

Reconstitute the residue in 120 μL of acetonitrile/water (70:30, v/v).
Centrifuge at 12,000 rpm for 3 minutes and inject the supernatant into the LC-MS/MS system

[1].

Permeability and P-gp Interaction Assay

Cell Model: Used Caco-2 monolayer cells and Madin-Darby canine kidney (MDCK) cells transfected
with MDR1 gene.

Experimental Setup:
Permeability Assessment: Measure the apparent permeability (Papp) in the apical-to-

basolateral (A-B) and basolateral-to-apical (B-A) directions.
P-gp Substrate Test: Conduct the assay with and without a P-gp inhibitor like verapamil. An

efflux ratio (B-A Papp / A-B Papp) close to 1 indicates the compound is a poor P-gp substrate.
P-gp Inhibition Test: Co-incubate T-26 with a known P-gp substrate (e.g., digoxin) to see if T-

26 inhibits its transport [1].

Experimental Workflow Diagram

The following diagram outlines the key stages of the in vivo pharmacokinetic study for T-26.
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Key Conclusions for Researchers

High Oral Bioavailability: The absolute oral bioavailability of 65.79% for T-26 is exceptionally high
for a taxane, making it a strong candidate for oral chemotherapy [1].

Low P-gp Interaction: T-26 is a poor substrate for P-glycoprotein, which is a primary reason for its
enhanced oral absorption compared to paclitaxel [1].

Robust Bioanalytical Method: The described LC-MS/MS method is specific and sensitive for
quantifying T-26 in plasma, with a lower limit of quantification of 5 ng/mL [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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